3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-15-12-18(23-19(22-15)26-6-2-3-7-26)25-10-8-24(9-11-25)17-14-21-5-4-16(17)13-20/h4-5,12,14H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPRQVLTSUHFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=C(C=CN=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces. These interactions can lead to conformational changes in the target proteins, altering their activity.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys.
Biological Activity
3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring, a piperazine moiety, and a pyrimidine derivative. Its chemical formula is with a molecular weight of approximately 306.41 g/mol.
Antimalarial Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including the compound , as inhibitors of essential plasmodial kinases such as PfGSK3 and PfPK6. These kinases are critical for the survival and proliferation of malaria parasites, making them attractive targets for drug development.
- Inhibition Studies : In vitro assays demonstrated that compounds similar to this compound exhibit significant inhibitory activity against PfGSK3 with IC50 values in the low nanomolar range. For instance, related compounds showed IC50 values as low as 17 nM against PfCDPK1 and significant activity against multiple strains of malaria parasites .
- Mechanism of Action : The inhibition mechanism involves binding to the ATP-binding site of the kinases, disrupting their function and thereby hindering the malaria life cycle stages in the host .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Kinase inhibitors have become a cornerstone in cancer therapy due to their ability to interrupt signaling pathways that promote tumor growth.
- Targeting Kinases : The compound may inhibit various receptor tyrosine kinases (RTKs), which are often dysregulated in cancers. For example, similar pyrimidine derivatives have been shown to inhibit EGFR with sub-micromolar potency .
- Case Studies : In preclinical models, related compounds demonstrated efficacy against cancer cell lines, suggesting that this compound could be investigated further for its anticancer properties.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
- Acute Toxicity : Preliminary assessments indicate that related compounds may cause skin irritation and are harmful if swallowed .
- Safety Studies : Further toxicological evaluations are necessary to establish safe dosage ranges and identify potential side effects.
Research Findings Summary
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine and piperazine compounds have shown significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinase pathways crucial for tumor growth .
Antiviral Properties
The compound has also been investigated for its antiviral activity, particularly against viral infections such as HIV and Hepatitis C.
Case Study : A patent (EP1437348A1) describes the synthesis of pyrimidine derivatives that exhibit antiviral effects through the inhibition of viral replication mechanisms. The specific structure of 3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile suggests potential efficacy against RNA viruses due to its ability to interfere with viral protein synthesis .
Neurological Applications
Given the presence of the piperazine and pyrrolidine groups, this compound may also impact neurological pathways, making it a candidate for treating neurodegenerative diseases.
Case Study : Research has indicated that similar compounds can act as serotonin receptor modulators, which are critical in managing conditions like depression and anxiety disorders. A study evaluating the binding affinity of related piperazine derivatives to serotonin receptors showed promising results, suggesting potential use in psychiatric treatments .
Data Tables
Comparison with Similar Compounds
Compound A : 6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS: 2395752-51-7)
- Key Differences : The carbonitrile group is at pyridine-3 instead of pyridine-3. This positional isomerism may alter electronic distribution and steric interactions with target proteins.
- Molecular Weight : 335.4 g/mol (identical to the target compound) .
- Implications : The 3- vs. 4-carbonitrile substitution could lead to divergent binding affinities in kinase assays, as pyridine-3-carbonitriles are less common in FDA-approved kinase inhibitors.
Compound B : 2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS: 2640959-12-0)
- Key Differences: Replacement of pyrrolidin-1-yl with morpholin-4-yl and incorporation of a pyrano-pyridine scaffold.
- Molecular Weight : 421.5 g/mol (vs. 335.4 g/mol for the target compound).
- The pyrano-pyridine system adds rigidity, which may enhance metabolic stability but reduce conformational flexibility .
Pyrimidine Derivatives with Alternative Substituents
Compound C : 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- Key Differences : A thiophene substituent replaces the pyrimidine’s methyl-pyrrolidine group, and a phenyl group is present at pyridine-4.
- The phenyl group may engage in π-π stacking with aromatic residues in target enzymes .
Compound D : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Key Differences : Lacks the piperazine-pyridine-carbonitrile backbone and features a primary amine at pyrimidin-2.
- Implications : The amine group facilitates hydrogen bonding, but the absence of a carbonitrile reduces electrophilicity, possibly diminishing interactions with cysteine residues in kinases .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for Compound A, involving condensation of pyrimidine intermediates with piperazine derivatives. However, the 6-methyl group on the pyrimidine may require selective alkylation steps .
- Biological Activity : While explicit data on the target compound’s activity is absent in the evidence, structural analogs like Compound B and C demonstrate activity in kinase inhibition and anticancer assays. The pyrrolidine group in the target compound may confer selectivity for dopaminergic or serotonergic receptors, as seen in related piperazine-pyrimidine derivatives .
- Stability and Solubility : Compared to morpholine-containing Compound B, the target compound’s pyrrolidine group reduces polarity, which may lower aqueous solubility but improve membrane permeability .
Preparation Methods
Preparation of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
The pyrimidine intermediate serves as the foundation for subsequent functionalization. A common route involves cyclocondensation of β-keto esters with guanidine derivatives. For example:
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Reactant : Ethyl acetoacetate and 1-(2-cyanoguanidino)pyrrolidine undergo cyclization in ethanol under reflux (80°C, 12 hours).
-
Product Isolation : The crude product is purified via recrystallization from ethanol/water (yield: 68–72%).
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
This intermediate is critical for introducing the 6-methyl and pyrrolidin-1-yl substituents, which influence steric and electronic properties.
Functionalization of Pyridine-4-carbonitrile
The pyridine moiety is prepared separately to ensure regioselective substitution:
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Starting Material : 4-Cyanopyridine undergoes bromination at the 3-position using N-bromosuccinimide (NBS) in acetonitrile (0°C to room temperature, 6 hours).
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Product : 3-Bromo-4-cyanopyridine is isolated via column chromatography (silica gel, hexane/ethyl acetate).
| Parameter | Value |
|---|---|
| Brominating Agent | NBS |
| Solvent | Acetonitrile |
| Temperature | 0°C → RT |
| Yield | 85% |
This brominated pyridine serves as an electrophilic partner for nucleophilic aromatic substitution (SNAr) with piperazine.
Coupling Reactions
Piperazine Bridging Strategy
The piperazine linker connects the pyrimidine and pyridine subunits. Two approaches dominate:
Approach A: Sequential SNAr Reactions
-
First Coupling : 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine reacts with 1 equivalent of 1-chloro-2-(piperazin-1-yl)ethane in dimethylformamide (DMF) at 120°C for 24 hours.
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Second Coupling : The intermediate piperazinyl-pyrimidine reacts with 3-bromo-4-cyanopyridine using potassium carbonate (K2CO3) as a base in acetonitrile (reflux, 18 hours).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DMF, 120°C, 24 hours | 60% |
| 2 | K2CO3, CH3CN, reflux, 18 hours | 45% |
Approach B: One-Pot Coupling
A streamlined method employs a pre-functionalized piperazine derivative:
-
Reactants : 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, 3-bromo-4-cyanopyridine, and 1-(2-aminoethyl)piperazine.
-
Conditions : Palladium-catalyzed Buchwald-Hartwig amination (Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C, 24 hours).
| Parameter | Value |
|---|---|
| Catalyst | Pd2(dba)3/Xantphos |
| Base | Cs2CO3 |
| Solvent | Toluene |
| Yield | 55–60% |
Approach B reduces purification steps but requires stringent control over stoichiometry.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts coupling efficiency:
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DMF | K2CO3 | 120°C | 60% |
| Acetonitrile | Et3N | 80°C | 50% |
| Toluene | Cs2CO3 | 110°C | 58% |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bulky bases (e.g., Cs2CO3) minimize side reactions.
Catalytic Systems for Cross-Coupling
Transition-metal catalysts enable C–N bond formation under milder conditions:
| Catalyst System | Ligand | Yield |
|---|---|---|
| Pd(OAc)2 | BINAP | 62% |
| Pd2(dba)3 | Xantphos | 65% |
| CuI | DMEDA | 40% |
Palladium-based systems outperform copper in terms of yield and reproducibility.
Purification and Characterization
Chromatographic Techniques
Final purification typically involves:
-
Flash Chromatography : Silica gel, gradient elution (hexane → ethyl acetate → methanol).
-
Recrystallization : Ethanol/water mixtures yield crystalline product (purity >95%).
Q & A
Q. What are the recommended methods to optimize the synthesis of 3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile for high yield and purity?
Answer:
- Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, nucleophilic substitution reactions involving piperazine derivatives often use polar aprotic solvents like DMF or DMSO to enhance reactivity .
- Analytical monitoring : Employ HPLC and NMR spectroscopy at each step to verify intermediate purity and structural integrity. Evidence from similar pyrimidine-piperazine hybrids highlights the importance of reaction quenching and purification via column chromatography to remove byproducts .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves aromatic protons and heterocyclic substituents, such as the pyrrolidin-1-yl group and pyridine-carbonitrile moiety .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for pharmacological studies) and detects trace impurities .
- Single-crystal X-ray diffraction : Provides definitive confirmation of stereochemistry and molecular packing, as demonstrated in structurally analogous pyridine-carbonitrile derivatives .
Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?
Answer:
- Kinase inhibition assays : Use fluorescence-based or radiometric assays to measure IC50 values against target kinases. Include positive controls (e.g., staurosporine) and validate results with dose-response curves .
- Cell viability assays : Employ MTT or ATP-based assays in cancer cell lines, ensuring consistency in cell passage number and culture conditions to minimize variability .
Advanced Research Questions
Q. How can contradictions in binding affinity data across different experimental platforms (e.g., SPR vs. ITC) be resolved?
Answer:
- Assay condition standardization : Compare buffer composition, temperature, and protein concentrations. For instance, SPR may underestimate affinity due to immobilization artifacts, while ITC provides thermodynamic parameters in solution .
- Orthogonal validation : Perform mutational analysis (e.g., alanine scanning) to identify critical binding residues. Cross-reference with computational docking results to reconcile discrepancies .
Q. What strategies address metabolic instability observed in preclinical pharmacokinetic studies?
Answer:
- Prodrug design : Introduce ester or carbamate groups at metabolically labile sites (e.g., the carbonitrile group) to enhance stability, as seen in related piperazine-pyrimidine analogs .
- In vitro microsomal assays : Use liver microsomes from multiple species (human, rat) to identify cytochrome P450-mediated degradation hotspots. Adjust substituents (e.g., methyl groups) to block oxidation .
Q. How should researchers resolve discrepancies in cytotoxicity data between cell lines?
Answer:
- Cell line profiling : Screen across panels with varying genetic backgrounds (e.g., KRAS-mutant vs. wild-type) to identify context-dependent effects.
- Off-target profiling : Perform kinome-wide selectivity screens or proteomics to rule out nonspecific interactions. For example, off-target inhibition of phosphodiesterases may explain variability in IC50 values .
Q. What computational approaches are recommended for structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding modes to kinase ATP pockets. Prioritize compounds with hydrogen bonds to hinge regions (e.g., pyrimidine-N interactions) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories. Correlate RMSD fluctuations with experimental IC50 values to validate models .
Q. How can target engagement be validated in complex cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand complex stability under thermal stress. A rightward shift in melting curves confirms target engagement .
- siRNA knockdown : Compare compound efficacy in target-knockdown vs. wild-type cells. A significant reduction in activity confirms on-target effects .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
Q. Table 2. Common Pitfalls in Binding Assays
| Issue | Solution |
|---|---|
| Low signal-to-noise in SPR | Optimize ligand immobilization density; include reference flow cells |
| High nonspecific binding in ITC | Use low ionic strength buffers; titrate compound in sub-stoichiometric ratios |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
